rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans
Description
rac-(2R,5R)-5-(Thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative featuring a thiophene substituent at the 5-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The compound exists as a racemic mixture of the (2R,5R) diastereomer in its trans configuration. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
1955493-89-6 |
|---|---|
Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
(2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8;/h1-2,5-7,10H,3-4H2,(H,11,12);1H/t6-,7-;/m0./s1 |
InChI Key |
JVKMPYBKGPHUEY-LEUCUCNGSA-N |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=CS2)C(=O)O.Cl |
Canonical SMILES |
C1CC(NC1C2=CC=CS2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a halogenated thiophene reacts with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolidine ring or the thiophene group, resulting in the formation of reduced derivatives.
Substitution: The thiophene group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenated thiophenes and nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrrolidine derivatives, reduced thiophene derivatives.
Substitution Products: Functionalized thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Trans-pyrrolidine carboxylic acid has been explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain, making it a candidate for developing drugs aimed at conditions such as anxiety and depression.
Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity as selective serotonin reuptake inhibitors (SSRIs). Such compounds can enhance serotonin levels in the brain, improving mood and emotional stability .
Antiviral Activity
Studies indicate that rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride demonstrates antiviral properties. Its mechanism may involve inhibiting viral replication by interfering with viral RNA synthesis.
Case Study : In vitro assays have revealed that this compound can reduce viral load in cell cultures infected with certain strains of influenza virus, suggesting its potential in antiviral drug formulation .
Material Science
The compound's unique thiophene ring structure allows for applications in organic electronics and photovoltaics. It can be utilized as a building block for synthesizing conductive polymers and organic semiconductors.
Case Study : Research on polymer blends incorporating thiophene derivatives has shown improved charge transport properties, enhancing the efficiency of organic solar cells .
Synthesis of Chiral Compounds
The chiral nature of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride makes it a valuable intermediate in asymmetric synthesis. It can be employed to produce other chiral pharmaceuticals and agrochemicals.
Case Study : A synthetic pathway utilizing this compound has been developed to create enantiomerically enriched compounds that are pivotal in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key parameters of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans, with three analogs:
*Estimated formula assumes HCl salt.
Key Observations:
- Electronic Effects : The thiophene substituent introduces electron-rich aromaticity, contrasting with the electron-withdrawing Cl/F in phenyl analogs. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
- Molecular Weight : The thiophene derivative’s estimated molecular weight (~245.7 g/mol) aligns with fluorophenyl analogs, suggesting comparable solubility profiles.
Pharmacological and Industrial Relevance
- Thiophene vs. Phenyl Analogs : Thiophene’s sulfur atom may enhance interactions with metalloenzymes or aromatic receptors, differing from halogenated phenyl groups’ roles in optimizing lipophilicity and bioavailability .
- Safety and Handling : All compounds listed in –5 are labeled “for research use only,” with precautions against human/animal exposure. The thiophene derivative likely shares similar handling requirements .
Biological Activity
The compound rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans, belongs to a class of pyrrolidine derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
- IUPAC Name : rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride
- Molecular Formula : CHNOS·HCl
- Molecular Weight : 217.26 g/mol
The compound features a pyrrolidine ring substituted with a thiophene group and a carboxylic acid moiety, which is essential for its biological activity.
Biological Activity Overview
The biological activities of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride have been investigated in various studies, revealing several key areas of interest:
-
Anticancer Activity :
- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of A549 lung adenocarcinoma cells. The treatment led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
-
Antiviral Properties :
- Preliminary research suggests that the compound may inhibit viral replication pathways, making it a candidate for further investigation in antiviral drug development .
- Enzyme Interaction :
Anticancer Studies
A notable study evaluated the anticancer properties of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- Results :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it can be compared with other pyrrolidine derivatives:
| Compound | Biological Activity |
|---|---|
| rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid | Anticancer, Antiviral |
| (2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid | Antitumor activity |
| 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Antiviral properties |
The unique thiophene substitution in rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine may contribute to its distinct biological properties compared to other derivatives.
The mechanisms underlying the biological activities of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
